2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole
Overview
Description
2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole is a useful research compound. Its molecular formula is C26H20N2S2 and its molecular weight is 424.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole are the potassium channels KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the membrane potential and regulating the cellular excitability.
Mode of Action
The compound acts as a potassium channel activator . It interacts with its targets, the potassium channels, and enhances the endothelium-derived hyperpolarizing factor (EDHF) response . This interaction results in the opening of the potassium channels, leading to an efflux of potassium ions, hyperpolarization of the cell membrane, and ultimately, a decrease in cellular excitability .
Biochemical Pathways
The activation of potassium channels by this compound affects several biochemical pathways. The most significant is the EDHF pathway, which is involved in the regulation of vascular tone . The activation of this pathway leads to vasodilation, which can lower blood pressure .
Result of Action
The activation of potassium channels by this compound leads to a decrease in cellular excitability . This can result in various molecular and cellular effects, such as the relaxation of vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure .
Properties
IUPAC Name |
2-(4-benzo[e][1,3]benzothiazol-2-ylbutyl)benzo[g][1,3]benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2S2/c1-3-9-19-17(7-1)14-16-22-25(19)28-24(29-22)12-6-5-11-23-27-21-15-13-18-8-2-4-10-20(18)26(21)30-23/h1-4,7-10,13-16H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKNAYXXAUOOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)CCCCC4=NC5=C(S4)C6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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